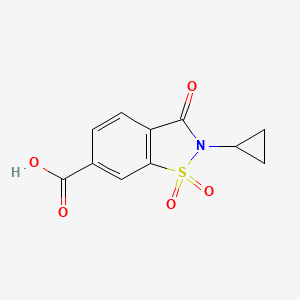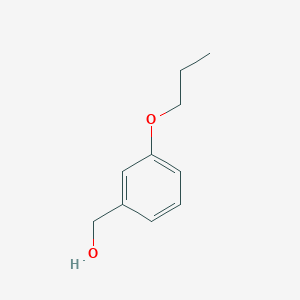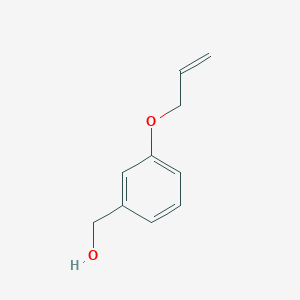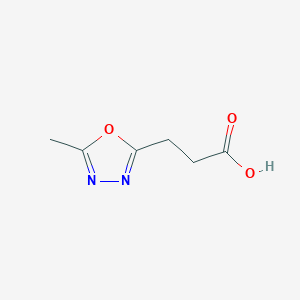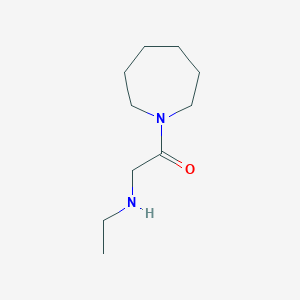
1-(Azepan-1-yl)-2-(ethylamino)ethan-1-one
Übersicht
Beschreibung
1-(Azepan-1-yl)-2-(ethylamino)ethan-1-one, also known as AE-941, is an analog of the naturally occurring amino acid L-arginine. It is a synthetic compound with potential applications in the medical and scientific fields. AE-941 has been studied extensively for its ability to enhance nitric oxide (NO) production in the body, which is beneficial for a variety of physiological processes. AE-941 has been shown to have a number of beneficial effects, including improved blood flow, enhanced wound healing, and improved immune function. In addition, AE-941 has been used in laboratory experiments to study the effects of NO on various cellular processes.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research has demonstrated the synthesis of a variety of heterocyclic compounds involving azepane derivatives, which are crucial in the development of pharmaceuticals and materials with novel properties. For instance, the synthesis of 1,2-bisazolylethanes from azoles and 1,2-dibromoethane or 1-chloro-2-(pyrazol-1-yl)ethane via phase transfer catalysis has been reported, highlighting the utility of azepane derivatives in constructing complex molecular architectures (Torres et al., 1988).
Physicochemical Studies
The physicochemical properties of compounds derived from azepane, such as their NMR properties, have been extensively studied. These studies provide valuable insights into the electronic environment and structural characteristics of azepane-containing compounds, aiding in the understanding of their reactivity and interactions in various chemical contexts (Torres et al., 1988).
Novel Synthetic Methodologies
Innovative synthetic strategies have been developed utilizing azepane derivatives, leading to the construction of complex heterocyclic frameworks. For example, a new strategy for constructing 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one rings based on tertiary enamide synthons has been reported, demonstrating the versatility of azepane derivatives in synthetic organic chemistry (Wenju Zhu et al., 2015).
Application in Material Science
Azepane derivatives have found applications in material science, particularly in the synthesis of polymer complexes and the study of their properties. Such research is pivotal in the development of new materials with specific functionalities and applications in various industries (El-Sonbati et al., 1995).
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-(ethylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-11-9-10(13)12-7-5-3-4-6-8-12/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTAPKSDRKUCFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)N1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(ethylamino)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)


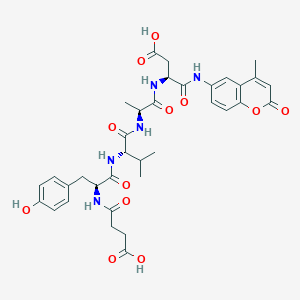
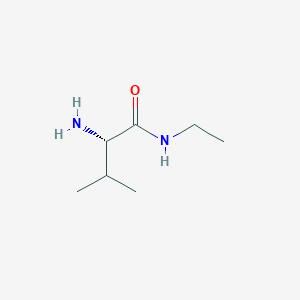


![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)
